Demethoxycapillarisin
Overview
Description
Synthesis Analysis
The synthesis of Demethoxycapillarisin has been explored through various methods, highlighting the chemical ingenuity in accessing this compound. A notable approach involves the synthesis of 6-demethoxycapillarisin using AlCl3 as a demethylation reagent, offering a convenient and effective method from inexpensive precursors (Yuan-feng Tong et al., 2007). Another synthesis strategy features the synthesis of dimeric Fischer carbene and its use in a bidirectional Dötz benzannulation reaction, showcasing the complexity of constructing the capillarisin framework (R. Fernandes & Sandip V Mulay, 2010).
Molecular Structure Analysis
The molecular structure of Demethoxycapillarisin and its analogs have been established by various spectral methods, including IR, MS, and NMR techniques. These structural analyses provide insights into the compound's framework and the relationship between its structure and activity. The isolation of new 2-phenoxychromones from natural sources has contributed to the understanding of Demethoxycapillarisin's structure (Yu-lin Huang et al., 1993).
Chemical Reactions and Properties
Demethoxycapillarisin undergoes various chemical reactions, illustrating its reactive nature and the possibility of structural modifications. For instance, peroxidase-catalyzed O-demethylation reactions have shown the potential for creating quinone-imine derivatives from methoxy compounds, which might apply to Demethoxycapillarisin derivatives (G. Meunier & B. Meunier, 1985).
Physical Properties Analysis
The physical properties of Demethoxycapillarisin, including its stability and solubility, are crucial for its handling and application in various studies. The study on the modification and physico-chemical properties of citrus pectin through enzymatic and acidic demethoxylation provides insight into the behavior of demethoxylated compounds and their interactions (U. Einhorn-Stoll et al., 2015).
Chemical Properties Analysis
Demethoxycapillarisin's chemical properties, including its reactivity with other compounds and potential for forming derivatives, are essential for understanding its utility in chemical synthesis and potential biological applications. The regiospecific intramolecular O-demethylation of ligands by molecular dioxygen on a ferrous complex highlights the complex chemistry that compounds like Demethoxycapillarisin can undergo (L. Benhamou et al., 2009).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methodology : A study by Tong et al. (2007) describes an efficient method for synthesizing 6-demethoxycapillarisin. This method highlights a straightforward approach to obtain the key intermediate 2-ethylthio-5,7-dimethoxy-4H-chromen-4-one, using cost-effective 2,4,6-trihydroxyacetophenone and AlCl3 as the demethylation reagent (Tong, Chen, Cheng, & Wu, 2007).
Chemical Structure Analysis : A 2-phenoxychromone, 6-demethoxy-4'-O-methylcapillarisin, was isolated from Artemisia rupestris L., and its structure was confirmed through spectroscopic data analysis and single-crystal diffraction by Aisa, Zhao, & He (2006) (Aisa, Zhao, & He, 2006).
Biological and Medicinal Applications
Inflammatory Disorders : A significant study by Kwon et al. (2011) investigated the aerial parts of Artemisia capillaris, known for their use in liver protection and skin inflammation amelioration in Chinese medicine. The study discovered that demethoxycapillarisin, among other compounds, exhibits potent inhibitory activity against 5-lipoxygenase, suggesting its therapeutic potential in skin inflammatory disorders (Kwon, Choi, Islam, Kim, & Kim, 2011).
Anti-Inflammatory Mechanism : The anti-inflammatory mechanism of capillarisin (a major component of Artemisia capillaris) was explored by Khan et al. (2013). The study found that capillarisin effectively inhibited MyD88/TIRAP inflammatory signaling in both in vitro and in vivo models, demonstrating its potential utility in controlling inflammatory disorders (Khan, Choi, Shehzad, Kim, & Kim, 2013).
Hepatoprotective Action : Choi et al. (2013) evaluated the hepatoprotective effect of Artemisia capillaris (aqueous extract) on alcoholic liver injury. The study found significant hepatoprotective effects, suggesting the relevance of Artemisia capillaris, and by extension, demethoxycapillarisin, in treating alcohol-associated hepatic disorders (Choi, Han, Kim, Lee, & Lee, 2013).
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-1-3-10(4-2-8)20-14-7-12(19)15-11(18)5-9(17)6-13(15)21-14/h1-7,16-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSCDKPKWHYZNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CC(=O)C3=C(C=C(C=C3O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60977421 | |
Record name | 5,7-Dihydroxy-2-(4-hydroxyphenoxy)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Demethoxycapillarisin | |
CAS RN |
61854-36-2 | |
Record name | Demethoxycapillarisin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61854-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Demethoxycapillarisin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061854362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dihydroxy-2-(4-hydroxyphenoxy)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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